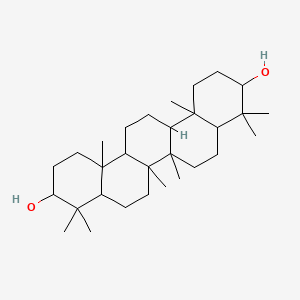
Gammacerane-3,21-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gammacerane-3,21-diol is a natural product found in Abies veitchii with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Gammacerane-3,21-diol has been investigated for its potential therapeutic properties. Triterpenoids, including gammacerane derivatives, exhibit a range of biological activities such as antiviral, anti-inflammatory, and hepatoprotective effects.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triterpenoids. For instance, modifications of triterpenoid structures have led to the development of compounds with enhanced anti-HIV activity. Gammacerane derivatives may share similar mechanisms due to their structural characteristics, which influence lipid metabolism and viral entry into host cells .
Antifungal Properties
This compound has been noted for its antifungal potential. A review on fernane-type triterpenoids indicated that compounds with similar structures exhibit significant antifungal activity against Candida species. The mechanism involves inhibition of glucan synthase, a critical enzyme in fungal cell wall synthesis .
Anti-inflammatory Effects
Triterpenoids are recognized for their anti-inflammatory properties. This compound could contribute to reducing inflammation through modulation of immune responses and cytokine production .
Geochemical Applications
This compound serves as a biomarker in geochemical studies due to its stability and resistance to degradation. Its presence in sedimentary rocks can provide insights into past environmental conditions and biological activity.
Biomarker for Paleoenvironmental Studies
The occurrence of gammacerane in geological samples is often associated with specific depositional environments, particularly those influenced by microbial activity. Its structural integrity makes it a reliable indicator for reconstructing ancient ecosystems and understanding organic matter preservation processes .
Chemotaxonomic Significance
Triterpenoids like this compound are useful in chemotaxonomy, aiding in the classification and identification of plant species based on their chemical profiles. This application is particularly valuable in botanical research and conservation efforts .
Case Studies
Several case studies illustrate the practical applications of this compound:
Eigenschaften
Molekularformel |
C30H52O2 |
|---|---|
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol |
InChI |
InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3 |
InChI-Schlüssel |
QIRODTHVSNBDCB-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Synonyme |
gammaceran-3,21-diol gammacerane-3,21-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















